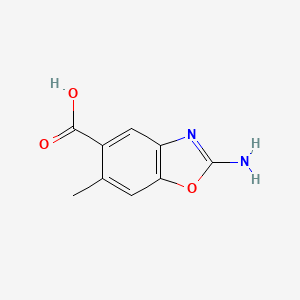

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

Vue d'ensemble

Description

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach includes the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are applicable.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Applications De Recherche Scientifique

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular components to exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzoxazole: Similar in structure but lacks the carboxylic acid group.

6-Methylbenzoxazole: Similar but lacks the amino and carboxylic acid groups.

Benzoxazole-5-carboxylic acid: Similar but lacks the amino group.

Uniqueness

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer specific chemical reactivity and biological activity .

Activité Biologique

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoxazole core with an amino group and a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 50 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for microbial growth.

2. Anticancer Activity

this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reveal that it induces apoptosis in breast cancer cells (e.g., MDA-MB-231) through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction via caspase activation |

| HepG2 (liver cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 18.0 | Inhibition of proliferation |

A study indicated that the compound significantly increased the percentage of annexin V-FITC positive cells, suggesting a robust apoptotic effect .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In preclinical models, it reduced inflammation markers comparable to standard anti-inflammatory drugs.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 50 pg/mL |

| IL-6 | 200 pg/mL | 60 pg/mL |

These findings suggest that the compound may inhibit pro-inflammatory cytokines and could be further explored for therapeutic applications in inflammatory conditions .

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant bactericidal activity at low concentrations.

- Cancer Treatment : Research involving MDA-MB-231 cells showed that treatment with the compound led to a marked reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Inflammatory Response Modulation : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain, indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-4-2-7-6(11-9(10)14-7)3-5(4)8(12)13/h2-3H,1H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZBODFGVLENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241982 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820675-48-6 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820675-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.